molecular formula C20H17FN2O2S2 B2500867 2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862806-42-6

2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2500867
CAS No.: 862806-42-6
M. Wt: 400.49
InChI Key: FQHCOLAKYXJSQU-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H17FN2O2S2 and its molecular weight is 400.49. The purity is usually 95%.
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Biological Activity

The compound 2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one represents a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H18FN3OS
  • Molecular Weight : 341.42 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thienopyrimidine core followed by substitution reactions to introduce the fluorobenzyl and methoxyphenyl groups. The synthetic pathway often utilizes reagents such as thioketones and various alkylating agents under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A notable study reported that such derivatives could inhibit cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
1MDA-MB-2315.0
2SK-Hep-18.0
3NUGC-310.5

Antioxidant Activity

The antioxidant potential of thieno[3,2-d]pyrimidine derivatives has also been investigated. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism is believed to involve the modulation of reactive oxygen species (ROS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases .

Acetylcholinesterase Inhibition

Another area of research focuses on the inhibitory effects of these compounds on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Preliminary results indicate that some derivatives exhibit moderate inhibition of AChE, suggesting potential applications in cognitive enhancement therapies .

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity. The lead compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 5 µM. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neuroprotective Effects

A separate investigation into neuroprotective properties revealed that certain thienopyrimidine derivatives could attenuate neuronal injury induced by ischemia/reperfusion in vitro. These findings underscore the potential for developing therapeutic agents aimed at treating neurodegenerative diseases .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-17-9-5-4-8-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-2-3-7-14(13)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCOLAKYXJSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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